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Yersiniabactin: A Key Virulence Factor in Klebsiella pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

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A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth examination of the siderophore **Yersiniabactin** (Ybt) and its critical role as a virulence factor in the opportunistic pathogen Klebsiella pneumoniae. As antibiotic resistance continues to rise, understanding the mechanisms of bacterial pathogenesis is paramount for the development of novel therapeutics. This document details the synthesis, regulation, and mechanism of action of **Yersiniabactin**, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to Yersiniabactin and Iron Acquisition

Klebsiella pneumoniae is a Gram-negative bacterium responsible for a significant burden of nosocomial and community-acquired infections, including pneumonia, urinary tract infections, and septicemia.[1][2] The emergence of hypervirulent and multidrug-resistant strains, such as the carbapenemase-producing (KPC) clone ST258, poses a severe threat to public health.[1][3]

For successful proliferation within a host, bacterial pathogens must acquire essential nutrients, including iron. However, in mammals, iron is tightly sequestered by host proteins like transferrin and lactoferrin, creating an iron-limited environment.[4] To overcome this "nutritional immunity," K. pneumoniae employs high-affinity iron-chelating molecules called siderophores.[5] While nearly all K. pneumoniae strains produce the siderophore enterobactin, its function is often thwarted by the host's innate immune protein, Lipocalin 2 (Lcn2), which binds and neutralizes it.[1][3][5]



This is where **Yersiniabactin** (Ybt) becomes crucial. Ybt is a structurally distinct siderophore that is not bound by Lcn2, allowing bacteria to effectively scavenge iron and evade a key component of the host's immune defense.[3][6] The presence of the **Yersiniabactin** synthesis locus (ybt) is strongly associated with increased virulence, particularly in respiratory tract infections, and is frequently found in pathogenic and antibiotic-resistant clones.[3][5][7]

The Yersiniabactin Synthesis Pathway and Its Regulation

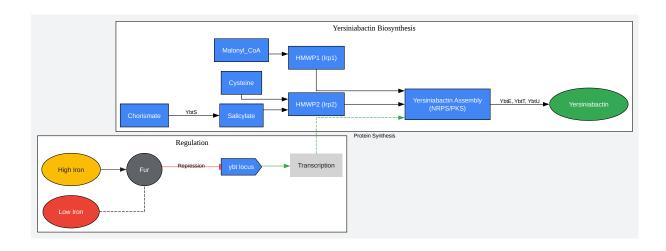
The synthesis and transport of **Yersiniabactin** are encoded by a cluster of genes located on a mobile genetic element known as an Integrative and Conjugative Element (ICEKp), often referred to as a "high-pathogenicity island".[5][8] This allows for the horizontal transfer of this significant virulence determinant among K. pneumoniae populations.[5]

The core biosynthetic genes include:

- ybtS: Encodes salicylate synthase, which catalyzes an early step in the pathway.[4]
- irp1 and irp2: Encode components of a non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) hybrid system that assembles the **Yersiniabactin** molecule.[5][8]
- ybtE, ybtT, ybtU: Encode enzymes involved in the modification and synthesis of the final **Yersiniabactin** structure.
- ybtA: Encodes a transcriptional regulator that controls the expression of the locus.

The expression of the ybt locus is tightly regulated by iron availability, primarily through the ferric uptake regulator (Fur) protein. In low-iron conditions, Fur repression is lifted, leading to the transcription of the ybt genes and production of the siderophore.





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Caption: Simplified Yersiniabactin synthesis pathway and its regulation by iron.

Mechanism of Action: Iron Acquisition and Evasion of Innate Immunity

Once synthesized and secreted, **Yersiniabactin** exhibits a high affinity for ferric iron (Fe³⁺). The resulting Fe³⁺-Ybt complex is then recognized and transported back into the bacterium through a specific outer membrane receptor, Psn (also known as FyuA).[9] Following transport across the outer membrane, the complex is shuttled through the periplasm and imported into the cytoplasm by the YbtP/YbtQ ABC transporter.[2][4] Inside the cell, iron is released from the siderophore for use in essential metabolic processes.

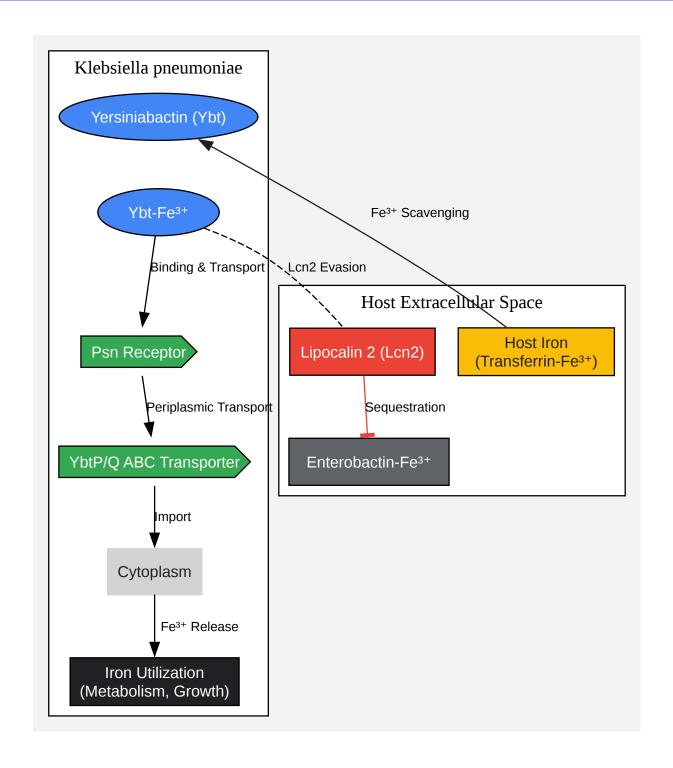


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A key aspect of Ybt's role in virulence is its ability to circumvent the host's Lcn2-mediated defense. While Lcn2 effectively sequesters enterobactin, it does not bind **Yersiniabactin**, giving K. pneumoniae a significant advantage in establishing infection, particularly in the respiratory tract where Lcn2 is abundant.[1][3] Studies have shown that in a murine pneumonia model, an enterobactin-only producing strain is completely inhibited by Lcn2, whereas a strain producing both enterobactin and **Yersiniabactin** can cause severe pneumonia despite the presence of Lcn2.[1][3][7]





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Caption: Yersiniabactin-mediated iron acquisition and evasion of Lipocalin 2.

Quantitative Data on Yersiniabactin's Role in Virulence



The contribution of **Yersiniabactin** to the virulence of K. pneumoniae has been quantified in numerous studies. The data consistently demonstrate its importance for survival and proliferation in host environments.

Table 1: Prevalence of Yersiniabactin (ybt) Locus in Clinical K. pneumoniae Isolates

Source of Isolates	Total Isolates (n)	Ybt-Positive Isolates (%)	Key Findings	Reference
Respiratory, Urine, Blood, Stool	129	17% (22/129)	Ybt+ strains significantly overrepresented in respiratory samples (P=0.0068).	[3][7]
General Clinical Isolates	2498 (Genomes)	40%	Ybt locus particularly prevalent among strains from invasive infections.	[5]
β-lactam- resistant Isolates	89	43% (in KPC/ESBL strains) vs 10% (in non-resistant)	Strong association between Ybt and antibiotic resistance (P=0.0019).	[3][7]

Table 2: Impact of **Yersiniabactin** on K. pneumoniae Growth and Survival In Vivo (Murine Pneumonia Model)



Strain	Time Point	Bacterial Load in Lungs (log10 CFU/g)	Bacterial Load in Spleen (log10 CFU/g)	Mouse Survival (%)	Reference
Wild-Type (WT)	72 h	~7.0 - 8.0	~4.0 - 5.0	~20% (at day 7)	[2][4][10]
ΔybtS (Ybt deficient)	72 h	~3.0 - 6.0 (high variance)	~2.0 - 3.0	~80% (at day 7)	[2][4][10]
ΔentB (Enterobactin deficient)	72 h	~7.0 - 8.0	~4.0 - 5.0	~20% (at day 7)	[4][10]
ΔentBΔybtS (Double mutant)	72 h	~2.0 - 3.0	< Limit of Detection	~100% (at day 7)	[4][10]

Note: CFU values are approximate and compiled from graphical data presented in the cited literature.

Detailed Experimental Protocols

The following section provides methodologies for key experiments used to investigate the function of **Yersiniabactin**.

Construction of an Isogenic AybtS Deletion Mutant

This protocol describes the creation of an in-frame deletion mutant to study the function of **Yersiniabactin** by removing a key synthesis gene, ybtS.

Methodology:

 Primer Design: Design primers to amplify ~500 bp regions upstream (Upstream_F/R) and downstream (Downstream_F/R) of the ybtS coding sequence. Incorporate restriction sites into the internal primers (Upstream_R and Downstream_F) for subsequent ligation.

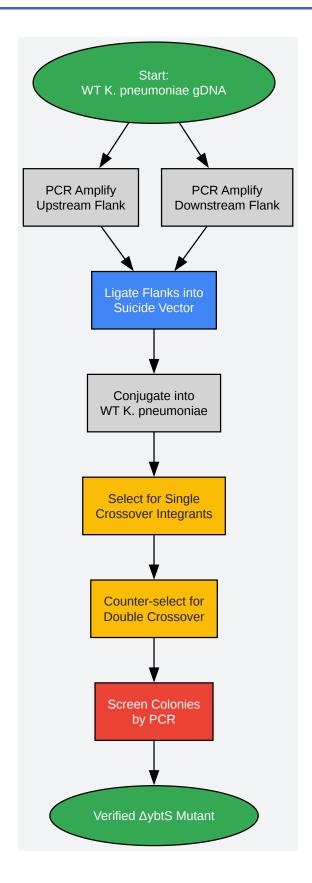
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- Amplification: Perform PCR using genomic DNA from wild-type K. pneumoniae to amplify the upstream and downstream fragments.
- Fragment Ligation: Digest the two PCR products and a suicide vector (e.g., pKNG101) with the chosen restriction enzymes. Ligate the upstream and downstream fragments into the suicide vector, creating a construct containing the deletion allele.
- Transformation and Conjugation: Transform the ligation product into a suitable E. coli donor strain (e.g., S17-1 λpir). Mate the donor E. coli with the recipient wild-type K. pneumoniae.
- Selection of Integrants (Single Crossover): Select for K. pneumoniae that have integrated the plasmid into their chromosome by plating on selective media (e.g., containing an antibiotic for which the plasmid carries resistance and another to select against E. coli).
- Counter-selection for Excision (Double Crossover): Culture the single-crossover mutants in non-selective media and then plate on counter-selective media (e.g., containing sucrose for suicide vectors with the sacB gene). This selects for bacteria that have undergone a second crossover event, excising the plasmid.
- Screening and Verification: Screen the resulting colonies by PCR using primers flanking the ybtS gene. The mutant will yield a smaller PCR product than the wild-type. Confirm the deletion by DNA sequencing.





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Caption: Workflow for creating an isogenic deletion mutant via allelic exchange.



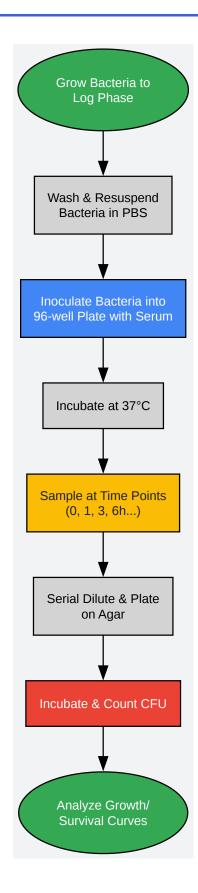
Serum Resistance and Growth Assay

This assay assesses the ability of K. pneumoniae to survive and replicate in human serum, an iron-limited environment that mimics conditions during bacteremia.

Methodology:

- Bacterial Preparation: Grow K. pneumoniae strains (wild-type, mutants) to the early logarithmic phase in a standard broth (e.g., LB broth).
- Washing and Inoculation: Harvest the bacteria by centrifugation, wash twice with sterile phosphate-buffered saline (PBS) to remove media components, and resuspend to a concentration of ~2 x 10⁶ CFU/mL.
- Incubation: In a 96-well microtiter plate, mix 25 μL of the bacterial suspension with 75 μL of pooled normal human serum.[11] For some experiments, heat-inactivated serum can be used as a control to assess complement-independent effects.[1]
- Sampling and Plating: Incubate the plate at 37°C with 5% CO₂. At specified time points (e.g., 0, 1, 3, 6, and 24 hours), take aliquots from the wells.
- CFU Enumeration: Perform serial dilutions of the aliquots in PBS and plate onto agar plates. Incubate the plates overnight at 37°C.
- Data Analysis: Count the colonies on the plates to determine the CFU/mL at each time point.
 Compare the growth/survival curves of the mutant strains to the wild-type.





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Caption: Experimental workflow for the serum resistance and growth assay.



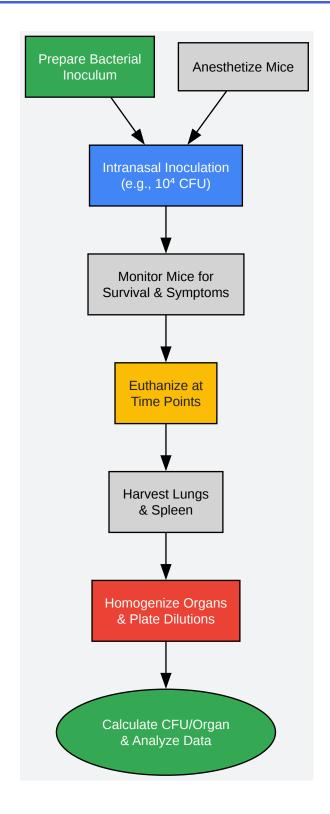
Murine Pneumonia Model

This in vivo model is essential for evaluating the contribution of **Yersiniabactin** to virulence in a relevant infection setting.[12][13]

Methodology:

- Animal Acclimatization: House mice (e.g., C57BL/6) according to approved animal care protocols for at least one week before the experiment.
- Bacterial Preparation: Prepare an inoculum of K. pneumoniae as described in the serum assay protocol. Resuspend the final pellet in sterile PBS to the desired concentration (e.g., 1 x 10^4 CFU in $50~\mu$ L).[2]
- Anesthesia and Inoculation: Anesthetize the mice (e.g., via isoflurane inhalation or ketamine/xylazine injection).[12] Administer the 50 μL bacterial suspension intranasally to the nares of the mouse, allowing it to be inhaled into the lungs.
- Monitoring: Monitor the mice for signs of illness (e.g., weight loss, lethargy, ruffled fur) at least twice daily. For lethality studies, monitor for up to 7-14 days.[2]
- Bacterial Burden Analysis: At predetermined time points (e.g., 24, 48, 72 hours postinfection), euthanize a cohort of mice. Aseptically harvest organs (lungs, spleen).
- Homogenization and Plating: Homogenize the organs in sterile PBS. Perform serial dilutions
 of the homogenates and plate on selective agar to enumerate the bacterial CFU per organ.
- Data Analysis: Compare the bacterial burdens and survival curves between groups of mice infected with wild-type and mutant strains.





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- To cite this document: BenchChem. [Yersiniabactin: A Key Virulence Factor in Klebsiella pneumoniae]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1219798#yersiniabactin-as-a-virulence-factor-in-klebsiella-pneumoniae]

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